Enhanced In Vivo Utility: (R)-JNJ-31020028 vs. BIIE0246 — Molecular Weight and Brain Penetrance Comparison
(R)-JNJ-31020028 possesses a molecular weight of 565.68 Da, which is substantially lower than the peptide-derived Y2 antagonist BIIE0246, enabling robust blood-brain barrier penetration and making it a superior in vivo pharmacological tool [1]. This physicochemical advantage directly addresses a critical limitation of earlier Y2 antagonists, whose complex structures and high molecular weights restrict their usefulness for central nervous system studies [2].
| Evidence Dimension | Molecular Weight and Brain Penetrance |
|---|---|
| Target Compound Data | Molecular Weight = 565.68 Da; brain penetrant |
| Comparator Or Baseline | BIIE0246 (complex peptide-like structure, high molecular weight; limited brain penetrance) |
| Quantified Difference | Substantially lower molecular weight; qualitative advantage in brain exposure |
| Conditions | Literature-derived physicochemical and in vivo pharmacology assessment |
Why This Matters
For in vivo neuroscience research, a lower molecular weight compound with demonstrated brain penetrance reduces experimental variability and enables central target engagement that is unattainable with earlier-generation Y2 antagonists.
- [1] Shoblock JR, Welty N, Nepomuceno D, Lord B, Aluisio L, Fraser I, Motley ST, Sutton SW, Morton K, Galici R, Atack JR, Dvorak L, Swanson DM, Carruthers NI, Dvorak C, Lovenberg TW, Bonaventure P. In vitro and in vivo characterization of JNJ-31020028, a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology (Berl). 2010 Feb;208(2):265-77. View Source
- [2] Morales-Medina JC, Dumont Y, Benoit CE, Bastianetto S, Flores G, Fournier A, Quirion R. Chronic administration of the Y2 receptor antagonist, JNJ-31020028, induced anti-depressant like-behaviors in olfactory bulbectomized rat. Neuropeptides. 2012 Dec;46(6):329-34. View Source
